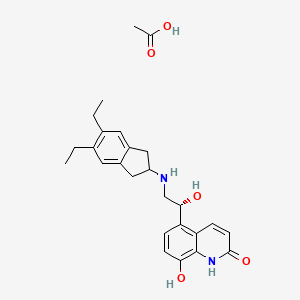

Indacaterol Acetate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1000160-96-2 |

|---|---|

Molecular Formula |

C26H32N2O5 |

Molecular Weight |

452.5 g/mol |

IUPAC Name |

acetic acid;5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one |

InChI |

InChI=1S/C24H28N2O3.C2H4O2/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24;1-2(3)4/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29);1H3,(H,3,4)/t22-;/m0./s1 |

InChI Key |

HZHXFIDENGBQFQ-FTBISJDPSA-N |

Isomeric SMILES |

CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.CC(=O)O |

Canonical SMILES |

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.CC(=O)O |

Other CAS No. |

1000160-96-2 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Indacaterol Acetate on Bronchial Smooth Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indacaterol, administered as indacaterol acetate, is an ultra-long-acting β2-adrenergic agonist (ultra-LABA) that provides 24-hour bronchodilation with a rapid onset of action, making it a cornerstone in the management of chronic obstructive pulmonary disease (COPD).[1][2][3][4] This technical guide delineates the molecular and cellular mechanism of action of indacaterol on bronchial smooth muscle, presenting key quantitative pharmacological data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Molecular Interaction with the β2-Adrenergic Receptor

Indacaterol exerts its therapeutic effect by acting as a high-efficacy agonist at the β2-adrenergic receptors, which are densely expressed on the surface of human airway smooth muscle cells.[3] The binding of indacaterol to these receptors initiates a cascade of intracellular events leading to bronchodilation.

Receptor Binding Affinity and Selectivity

Indacaterol exhibits a high affinity for the β2-adrenergic receptor and a functional selectivity over β1- and β3-adrenergic receptors. This selectivity is crucial for minimizing potential cardiovascular side effects associated with β1-receptor stimulation. In vitro studies have quantified the binding affinities and functional selectivity of indacaterol.

Table 1: Adrenergic Receptor Binding and Functional Selectivity of Indacaterol

| Parameter | Indacaterol | Formoterol | Salmeterol | Salbutamol | Isoprenaline | Reference |

| β2-Adrenoceptor Binding Affinity (pKi) | 5.48 | - | - | - | - | |

| β1-Adrenoceptor Binding Affinity (pKi) | 7.36 | - | - | - | - | |

| Functional Selectivity (β2 vs β1) | >24-fold | Similar to Indacaterol | - | - | - | |

| Functional Selectivity (β2 vs β3) | >20-fold | Similar to Indacaterol | Similar to Indacaterol | - | - |

Intracellular Signaling Cascade

The binding of indacaterol to the β2-adrenergic receptor triggers a conformational change in the receptor, leading to the activation of the stimulatory G-protein, Gs. This initiates a well-defined signaling pathway culminating in the relaxation of the bronchial smooth muscle.

Activation of Adenylyl Cyclase and cAMP Production

The activated α-subunit of the Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). This leads to a rapid and sustained increase in intracellular cAMP levels.

Protein Kinase A (PKA) Activation and Downstream Effects

Elevated cAMP levels activate cAMP-dependent protein kinase A (PKA). PKA, in turn, phosphorylates several downstream targets within the smooth muscle cell, leading to a decrease in intracellular calcium concentrations and a reduction in the sensitivity of the contractile apparatus to calcium. These effects collectively result in smooth muscle relaxation. The key downstream effects of PKA activation include:

-

Phosphorylation and inhibition of myosin light chain kinase (MLCK) , the enzyme responsible for phosphorylating myosin and enabling cross-bridge formation with actin.

-

Activation of myosin light chain phosphatase (MLCP) , which dephosphorylates myosin, leading to its inactivation.

-

Phosphorylation and opening of large-conductance calcium-activated potassium channels (BKCa) , leading to hyperpolarization of the cell membrane and closure of voltage-gated calcium channels.

-

Phosphorylation of phospholamban , which increases the activity of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, enhancing calcium sequestration into the sarcoplasmic reticulum.

The following diagram illustrates the signaling pathway initiated by indacaterol.

Pharmacological Profile: Potency, Efficacy, and Duration of Action

Indacaterol is characterized by its high potency and intrinsic efficacy at the β2-adrenergic receptor, coupled with a rapid onset and ultra-long duration of action.

Potency and Intrinsic Efficacy

In vitro studies on isolated human bronchi have demonstrated the high potency and intrinsic efficacy of indacaterol in inducing smooth muscle relaxation.

Table 2: In Vitro Potency and Efficacy of Indacaterol on Isolated Human Bronchi

| Parameter | Indacaterol | Formoterol | Salmeterol | Salbutamol | Reference |

| Potency (-logEC50) | 8.82 ± 0.41 | 9.84 ± 0.22 | 8.36 ± 0.16 | 8.43 ± 0.22 | |

| Maximal Relaxant Effect (Emax, % of isoprenaline) | 77 ± 5% | 94 ± 1% | 74 ± 4% | 84 ± 4% | |

| Intrinsic Efficacy (% of isoprenaline) | 73% | 90% | 38% | 47% |

Onset and Duration of Action

Indacaterol exhibits a rapid onset of action, comparable to that of short-acting β2-agonists, and a sustained 24-hour bronchodilator effect. This unique profile is attributed to its molecular properties and interactions with the cell membrane.

Table 3: In Vitro Onset and Duration of Action of Indacaterol on Isolated Human Bronchi

| Parameter | Indacaterol | Formoterol | Salmeterol | Salbutamol | Reference |

| Onset of Action (min) | 7.8 ± 0.7 | 5.8 ± 0.7 | 19.4 ± 4.3 | 11.0 ± 4.0 | |

| Duration of Action | >12 hours | 35.3 ± 8.8 min | >12 hours | 14.6 ± 3.7 min |

Molecular Basis for Long Duration of Action

The ultra-long duration of action of indacaterol is a key clinical feature. It is believed to result from a combination of factors, including its high lipophilicity and its interaction with lipid rafts within the plasma membrane of bronchial smooth muscle cells. Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that can act as platforms for concentrating signaling molecules, including β2-adrenergic receptors. Indacaterol has a higher affinity for these lipid rafts compared to other LABAs, which may contribute to its prolonged presence at the receptor site.

The following diagram illustrates the proposed mechanism for indacaterol's long duration of action.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of indacaterol.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of indacaterol for adrenergic receptor subtypes.

-

Objective: To quantify the affinity of a test compound for a specific receptor.

-

Methodology:

-

Membrane Preparation: Membranes expressing the receptor of interest (e.g., from cells or tissues) are isolated by homogenization and centrifugation.

-

Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]-CGP 12177 for β-adrenoceptors) and varying concentrations of the unlabeled test compound (indacaterol).

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

The workflow for a typical radioligand binding assay is depicted below.

cAMP Accumulation Assays

These functional assays measure the ability of indacaterol to stimulate cAMP production in cells.

-

Objective: To quantify the potency (EC50) and efficacy (Emax) of a β2-agonist in stimulating its primary second messenger.

-

Methodology:

-

Cell Culture: Human bronchial smooth muscle cells or other cell lines expressing the β2-adrenergic receptor are cultured in multi-well plates.

-

Stimulation: The cells are incubated with varying concentrations of indacaterol for a defined period.

-

Cell Lysis: The cells are lysed to release the intracellular cAMP.

-

cAMP Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, often employing techniques like Fluorescence Resonance Energy Transfer (FRET) or Enzyme Fragment Complementation (EFC).

-

Data Analysis: The data are used to construct a dose-response curve, from which the EC50 and Emax values are determined.

-

Isolated Organ Bath Experiments

These experiments directly measure the relaxant effect of indacaterol on bronchial smooth muscle tissue.

-

Objective: To assess the functional potency, efficacy, onset, and duration of action of a bronchodilator on intact airway tissue.

-

Methodology:

-

Tissue Preparation: Bronchial rings or strips are dissected from human or animal lungs and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture.

-

Contraction: The tissues are pre-contracted with a spasmogen such as methacholine or histamine.

-

Drug Addition: Cumulative concentrations of indacaterol are added to the organ bath, and the resulting relaxation of the smooth muscle is recorded using a force transducer.

-

Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction, and a concentration-response curve is generated to determine the EC50 and Emax. The onset and duration of action can also be measured in this system.

-

Conclusion

The mechanism of action of this compound on bronchial smooth muscle is a well-characterized process initiated by its selective and high-affinity binding to the β2-adrenergic receptor. This triggers a canonical Gs-protein-coupled signaling cascade, leading to a rapid and sustained increase in intracellular cAMP and subsequent activation of PKA. The downstream phosphorylation events orchestrated by PKA ultimately result in a potent and long-lasting relaxation of the airway smooth muscle. The unique pharmacological profile of indacaterol, particularly its ultra-long duration of action, is further attributed to its favorable molecular interactions with the lipid microenvironment of the cell membrane. A thorough understanding of this mechanism is fundamental for the continued development of novel and improved therapies for obstructive airway diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. The role of indacaterol for chronic obstructive pulmonary disease (COPD) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of indacaterol, a once-daily bronchodilator, in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. openaccessjournals.com [openaccessjournals.com]

The Genesis of a Long-Acting β2-Agonist: A Technical Guide to the Discovery and Synthesis of Indacaterol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery, synthesis, and pharmacological profiling of Indacaterol, a novel, ultra-long-acting β2-adrenergic agonist (ultra-LABA) for the once-daily treatment of chronic obstructive pulmonary disease (COPD). This document provides a comprehensive overview of the medicinal chemistry efforts, structure-activity relationships (SAR), and key experimental protocols that led to the development of this significant therapeutic agent.

Discovery and Medicinal Chemistry

The development of Indacaterol was driven by the therapeutic need for a once-daily inhaled bronchodilator with a rapid onset of action and a favorable safety profile. The discovery process, initiated by Novartis, was rooted in a lipophilicity-based hypothesis.[1] The core structure of Indacaterol is a combination of an 8-hydroxyquinolin-2-one headgroup and a 2-aminoindan lipophilic tail.[2]

Systematic modifications of the 2-aminoindan moiety led to the identification of the 5,6-diethylindan analogue as a lead compound.[1] This substitution pattern was found to provide an optimal balance of potency and intrinsic efficacy at the human β2-adrenoceptor.[2] Further profiling of the (R)-enantiomer, Indacaterol, revealed its unique characteristics of a fast onset and an extended 24-hour duration of action, ultimately leading to its selection as a clinical candidate.[1]

Structure-Activity Relationship (SAR)

The SAR studies for the Indacaterol series focused on three key regions of the molecule: the 8-hydroxyquinolin-2-one headgroup, the ethanolamine linker, and the 5,6-diethyl-2-aminoindan tail.

-

8-Hydroxyquinolin-2-one Headgroup: This portion of the molecule is crucial for binding to the β2-adrenergic receptor and eliciting a functional response. Modifications to this group were systematically explored to optimize agonist activity.

-

Ethanolamine Linker: The stereochemistry of the hydroxyl group on the ethanolamine linker is critical for activity, with the (R)-enantiomer demonstrating significantly higher potency.

-

5,6-Diethyl-2-aminoindan Tail: The lipophilic nature of this group is a key determinant of the long duration of action. The symmetrical diethyl substitution at the 5 and 6 positions of the indan ring was found to be optimal for achieving the desired pharmacokinetic and pharmacodynamic profile. Studies on analogues revealed that an α-methyl aminoindane derivative was 25-fold more potent than Indacaterol.

Synthesis of Indacaterol

The synthesis of Indacaterol involves the coupling of two key intermediates: 8-benzyloxy-5-((R)-2-oxiranyl)-1H-quinolin-2-one and 5,6-diethyl-2-aminoindan. This is followed by debenzylation to yield the final product.

Experimental Protocols: Synthesis

Synthesis of 5,6-diethyl-2-aminoindan

A multi-step synthesis starting from 2-aminoindan is employed:

-

Protection of the Amino Group: 2-aminoindan is reacted with ethyl trifluoroacetate to form N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide. This reaction is typically carried out in an organic solvent such as isopropyl acetate.

-

First Friedel-Crafts Acetylation: The protected aminoindan undergoes a regioselective Friedel-Crafts acetylation with acetyl halide in the presence of a Lewis acid to introduce an acetyl group.

-

First Reduction: The acetyl group is then reduced to an ethyl group via hydrogenation in the presence of a catalyst (e.g., Pd/C) to yield N-(5-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide.

-

Second Friedel-Crafts Acetylation: A second Friedel-Crafts acetylation is performed to introduce another acetyl group, resulting in N-(5-acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide.

-

Second Reduction: The second acetyl group is reduced to an ethyl group through hydrogenation to give N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide.

-

Deprotection: The trifluoroacetyl protecting group is removed by hydrolysis in the presence of a base to afford 5,6-diethyl-2,3-dihydro-1H-inden-2-amine.

Synthesis of 8-hydroxy-5-((R)-2-oxiranyl)-1H-quinolin-2-one

The synthesis of this key intermediate can be achieved through various routes, often starting from 8-hydroxyquinoline. One common approach involves:

-

Protection of the Hydroxyl Group: The hydroxyl group of 8-hydroxyquinoline is protected, for example, as a benzyl ether.

-

Introduction of the Side Chain: A two-carbon side chain is introduced at the 5-position, which is then converted to the epoxide. This can be achieved through reactions such as Friedel-Crafts acylation followed by reduction and subsequent epoxidation.

Final Assembly and Deprotection of Indacaterol

-

Coupling Reaction: 8-benzyloxy-5-((R)-2-oxiranyl)-1H-quinolin-2-one is reacted with 5,6-diethyl-2-aminoindan. The reaction mixture is heated in a suitable solvent like n-butanol.

-

Debenzylation: The resulting intermediate, 5-((R)-2-((5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)-8-(benzyloxy)-1H-quinolin-2-one, is debenzylated via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst to yield Indacaterol.

-

Salt Formation: The free base of Indacaterol is then converted to its maleate salt by reacting it with maleic acid in a suitable solvent like isopropanol.

Pharmacological Profile

Indacaterol is a potent and selective β2-adrenergic receptor agonist with a rapid onset and ultra-long duration of action.

In Vitro Pharmacology

Table 1: In Vitro Potency and Efficacy of Indacaterol

| Parameter | Value | Species/Cell Line | Reference |

| pEC50 | 8.06 ± 0.02 | Human β2 adrenoceptor | |

| Emax (% of Isoprenaline) | 73 ± 1 | Human β2 adrenoceptor | |

| β1/β2 Selectivity | Similar to formoterol | Human adrenoceptors | |

| β3/β2 Selectivity | Similar to formoterol and salbutamol | Human adrenoceptors |

Experimental Protocols: In Vitro Assays

Radioligand Binding Assay

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human β2-adrenergic receptor.

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with 5 mM MgCl2, is used.

-

Radioligand: [125I]-Iodocyanopindolol is commonly used as the radioligand.

-

Procedure: Membranes are incubated with the radioligand and varying concentrations of Indacaterol in a 96-well plate.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value determined from the competition binding curve.

cAMP Functional Assay

-

Cell Culture: CHO cells expressing the human β2-adrenergic receptor are cultured in appropriate media.

-

Procedure: Cells are incubated with varying concentrations of Indacaterol.

-

cAMP Measurement: Intracellular cyclic AMP (cAMP) levels are measured using a commercially available assay kit, such as a homogeneous time-resolved fluorescence (HTRF) assay.

-

Data Analysis: The concentration-response curve is plotted, and the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect) are determined.

Isolated Guinea Pig Trachea Relaxation Assay

-

Tissue Preparation: Tracheal rings are isolated from male Dunkin-Hartley guinea pigs and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2/5% CO2.

-

Contraction: The tracheal rings are pre-contracted with an agent such as histamine or methacholine.

-

Procedure: Cumulative concentrations of Indacaterol are added to the organ bath, and the relaxation of the tracheal smooth muscle is measured isometrically.

-

Data Analysis: The relaxant effect is expressed as a percentage of the maximal relaxation induced by a standard β-agonist like isoprenaline. The pD2 (-log EC50) is calculated.

In Vivo Pharmacology

In vivo studies in animal models have confirmed the long duration of action and bronchoprotective effects of Indacaterol. In conscious guinea pigs, intratracheally administered Indacaterol provided bronchoprotection against 5-hydroxytryptamine-induced bronchoconstriction for at least 24 hours. In anesthetized rhesus monkeys, nebulized Indacaterol demonstrated prolonged bronchoprotection against methacholine-induced bronchoconstriction with a favorable cardiovascular safety profile.

Experimental Protocols: In Vivo Bronchoprotection Assay (Guinea Pig Model)

-

Animal Model: Conscious male Dunkin-Hartley guinea pigs are used.

-

Drug Administration: Indacaterol is administered intratracheally as a dry powder.

-

Challenge: At various time points after drug administration (e.g., up to 24 hours), the animals are challenged with an aerosol of a bronchoconstrictor, such as histamine or methacholine.

-

Measurement: Airway resistance and dynamic lung compliance are measured using a whole-body plethysmograph.

-

Data Analysis: The protective effect of Indacaterol is determined by the inhibition of the bronchoconstrictor response compared to a vehicle-treated control group.

Pharmacokinetics and Metabolism

Indacaterol is rapidly absorbed following inhalation, with a median time to peak serum concentration of approximately 15 minutes. It exhibits a long terminal half-life ranging from 40 to 56 hours, which supports its once-daily dosing regimen. Indacaterol is primarily metabolized in the liver, mainly through the UGT1A1 and CYP3A4 pathways. The metabolites are excreted predominantly via the feces.

Table 2: Pharmacokinetic Properties of Indacaterol

| Parameter | Value | Reference |

| Tmax (median) | ~15 minutes | |

| Terminal Half-life | 40 - 56 hours | |

| Effective Half-life | 40 - 56 hours | |

| Primary Metabolism | UGT1A1, CYP3A4 | |

| Primary Route of Excretion | Feces |

Clinical Efficacy

Clinical trials have demonstrated that once-daily inhaled Indacaterol is an effective and well-tolerated bronchodilator for the treatment of COPD. It has been shown to significantly improve lung function (as measured by FEV1), reduce breathlessness, and improve health-related quality of life in patients with moderate-to-severe COPD. Comparative studies have shown that Indacaterol has a similar efficacy to the long-acting muscarinic antagonist (LAMA) tiotropium and superior efficacy to the twice-daily LABAs salmeterol and formoterol.

Signaling Pathway and Workflow Diagrams

β2-Adrenergic Receptor Signaling Pathway

Indacaterol exerts its therapeutic effect by stimulating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This initiates a signaling cascade that leads to bronchodilation.

Caption: β2-Adrenergic Receptor Signaling Cascade.

Experimental Workflow: In Vitro Binding Assay

The following diagram illustrates the general workflow for a competitive radioligand binding assay to determine the affinity of Indacaterol for the β2-adrenergic receptor.

Caption: Radioligand Binding Assay Workflow.

Experimental Workflow: Isolated Guinea Pig Trachea Assay

This diagram outlines the key steps in assessing the relaxant effects of Indacaterol on isolated guinea pig tracheal tissue.

References

Preclinical Pharmacological Profile of Indacaterol Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indacaterol, as indacaterol acetate, is an inhaled ultra-long-acting β2-adrenergic receptor agonist (ultra-LABA) developed for the once-daily maintenance treatment of airflow obstruction in patients with chronic obstructive pulmonary disease (COPD) and asthma.[1] Its unique pharmacological profile, characterized by a rapid onset and a 24-hour duration of action, distinguishes it from other long-acting β2-agonists.[2] This technical guide provides a comprehensive overview of the preclinical pharmacological data for this compound, focusing on its mechanism of action, receptor binding and functional activity, selectivity, pharmacokinetics, and safety pharmacology based on available preclinical studies.

Mechanism of Action

Indacaterol is a potent and selective β2-adrenergic receptor agonist.[1] Its primary mechanism of action involves the stimulation of β2-adrenergic receptors, which are predominantly located in the bronchial smooth muscle of the airways.

Signaling Pathway

Activation of the β2-adrenergic receptor by indacaterol initiates a downstream signaling cascade mediated by the stimulatory G-protein, Gs. This leads to the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, ultimately leading to the relaxation of airway smooth muscle and bronchodilation.[2]

References

In Vitro Characterization of Indacaterol's β2-Adrenergic Receptor Agonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characteristics of Indacaterol, a long-acting β2-adrenergic receptor (β2-AR) agonist. The document focuses on its binding affinity, functional potency, and signaling pathways, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and visualizing complex biological processes and workflows.

Introduction

Indacaterol is a cornerstone in the management of chronic obstructive pulmonary disease (COPD), exerting its therapeutic effect through agonism at the β2-adrenergic receptor. This G-protein coupled receptor (GPCR) is predominantly expressed in the smooth muscle of the airways. Activation of the β2-AR by an agonist like Indacaterol initiates a signaling cascade that leads to bronchodilation. A comprehensive understanding of Indacaterol's in vitro pharmacological profile is crucial for both basic research and the development of novel respiratory therapeutics.

Quantitative Pharmacological Data

The in vitro activity of Indacaterol at the human β2-adrenergic receptor has been extensively characterized through various assays. The following tables summarize key quantitative parameters, including binding affinity (pKi), functional potency (pEC50), and efficacy (Emax), as well as its selectivity for the β2-AR over other β-adrenoceptor subtypes.

Table 1: Binding Affinity of Indacaterol for Human β-Adrenergic Receptors

| Ligand | Receptor Subtype | pKi | Cell Line/Tissue | Reference |

| Indacaterol | β2-Adrenoceptor | 5.48 | Recombinant | [1] |

| Indacaterol | β1-Adrenoceptor | 7.36 | Recombinant | [1] |

Note: The reported pKi of 5.48 for the β2-adrenoceptor appears atypically low for a potent agonist and may warrant further investigation or comparison with data from other sources.

Table 2: Functional Potency and Efficacy of Indacaterol at the Human β2-Adrenergic Receptor

| Assay Type | Parameter | Value | Cell Line/Tissue | Reference |

| cAMP Accumulation | pEC50 | 8.67 ± 0.24 | CHO-K1 cells (low expression) | [2] |

| cAMP Accumulation | pEC50 | 10.18 ± 0.21 | CHO-K1 cells (high expression, GQVT variant) | [2] |

| Relaxation at Resting Tone | -logEC50 | 8.82 ± 0.41 | Isolated Human Bronchi | [3] |

| Inhibition of EFS-induced Contraction | -logIC50 | 6.96 ± 0.13 | Isolated Human Bronchi | |

| Inhibition of IgE-mediated Histamine Release | pIC50 | 9.4 ± 0.2 | Human Lung Mast Cells | |

| Relaxation at Resting Tone | Emax (% of Isoprenaline) | 77 ± 5% | Isolated Human Bronchi | |

| Inhibition of IgE-mediated Histamine Release | Intrinsic Activity (vs. Isoprenaline) | 1.03 ± 0.06 | Human Lung Mast Cells |

Table 3: Selectivity of Indacaterol for Human β-Adrenoceptor Subtypes

| Parameter | Selectivity Ratio (β1/β2) | Selectivity Ratio (β3/β2) | Reference |

| Functional Agonist Activity | >24-fold | >20-fold | |

| Antagonism (pKB) | - | - |

Signaling Pathways and Experimental Workflows

β2-Adrenergic Receptor Signaling Pathway

Activation of the β2-adrenergic receptor by Indacaterol initiates a well-characterized signaling cascade. The binding of the agonist induces a conformational change in the receptor, leading to the activation of the heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels subsequently activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are fundamental for determining the affinity of a ligand for its receptor. In a competition binding assay, a radiolabeled ligand with known affinity and the unlabeled test compound (Indacaterol) compete for binding to the receptor. The amount of radioligand displaced by the test compound is measured, allowing for the determination of the test compound's inhibitory constant (Ki).

Experimental Workflow: HTRF cAMP Assay

Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assays are a common method to quantify the functional response to β2-AR agonism. This competitive immunoassay measures the accumulation of intracellular cAMP following receptor stimulation. An increase in cellular cAMP produced in response to Indacaterol leads to a decrease in the FRET signal, which is inversely proportional to the amount of cAMP present.

Detailed Experimental Protocols

Radioligand Binding Assay (Competition)

Objective: To determine the binding affinity (Ki) of Indacaterol for the human β2-adrenergic receptor.

Materials:

-

Cell membranes from a cell line recombinantly expressing the human β2-AR.

-

Radioligand: [³H]-CGP12177 or [¹²⁵I]-Iodocyanopindolol.

-

Unlabeled Indacaterol.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

GF/C filter plates pre-soaked in 0.5% polyethyleneimine.

-

Scintillation cocktail.

-

96-well microplates.

-

Filter manifold.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membrane aliquots and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or a saturating concentration of a non-selective antagonist (e.g., propranolol) for non-specific binding.

-

50 µL of varying concentrations of unlabeled Indacaterol.

-

50 µL of radioligand at a concentration close to its Kd.

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through the GF/C filter plate using a filter manifold.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the Indacaterol concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

HTRF cAMP Functional Assay

Objective: To determine the functional potency (EC50) and efficacy (Emax) of Indacaterol in stimulating cAMP production.

Materials:

-

Cells stably expressing the human β2-AR (e.g., CHO-K1, HEK293).

-

Cell culture medium.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Indacaterol.

-

Forskolin (as a positive control).

-

HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate).

-

384-well white microplates.

-

HTRF-compatible plate reader.

Procedure:

-

Cell Plating: Seed the cells into a 384-well plate at a predetermined optimal density and culture overnight.

-

Compound Addition: Prepare serial dilutions of Indacaterol in assay buffer. Remove the culture medium from the cells and add the Indacaterol dilutions. Include a vehicle control and a positive control (e.g., isoprenaline or forskolin).

-

Cell Stimulation: Incubate the plate at room temperature for 30 minutes to allow for cAMP accumulation.

-

Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) diluted in the lysis buffer provided with the kit to each well.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Reading: Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data to the vehicle control. Plot the normalized response against the logarithm of the Indacaterol concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

[³⁵S]GTPγS Binding Assay

Objective: To measure the activation of Gs protein coupled to the β2-AR by Indacaterol.

Materials:

-

Cell membranes from a cell line recombinantly expressing the human β2-AR and Gs protein.

-

[³⁵S]GTPγS.

-

Unlabeled GTPγS.

-

GDP.

-

Indacaterol.

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

GF/C filter plates pre-soaked in water.

-

Scintillation cocktail.

-

96-well microplates.

-

Filter manifold.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the cell membrane aliquots and resuspend in assay buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

25 µL of assay buffer or unlabeled GTPγS (for non-specific binding).

-

25 µL of varying concentrations of Indacaterol.

-

50 µL of the membrane preparation.

-

50 µL of GDP (final concentration typically 1-10 µM).

-

-

Pre-incubation: Incubate the plate at 30°C for 15 minutes.

-

Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration typically 0.1-0.5 nM) to each well to start the binding reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Filtration: Terminate the reaction by rapid filtration through the GF/C filter plate.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Quantification: Dry the filter plate, add scintillation cocktail, and count the radioactivity.

-

Data Analysis: Subtract non-specific binding from all other values to obtain specific binding. Plot the specific binding (as a percentage of the maximal response to a full agonist) against the logarithm of the Indacaterol concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Conclusion

This technical guide has summarized the key in vitro pharmacological characteristics of Indacaterol's agonism at the β2-adrenergic receptor. The provided quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows offer a comprehensive resource for researchers in the field of respiratory drug discovery and development. The high potency, efficacy, and selectivity of Indacaterol at the β2-AR, as demonstrated by these in vitro assays, underpin its clinical utility as a long-acting bronchodilator.

References

The Role of Indacaterol Acetate in Cyclic AMP Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indacaterol acetate is a long-acting beta-2 adrenergic agonist (LABA) utilized in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy is primarily attributed to its ability to induce bronchodilation through the modulation of the cyclic adenosine monophosphate (cAMP) signaling pathway. This technical guide provides an in-depth exploration of the molecular mechanisms of indacaterol, focusing on its interaction with the β2-adrenergic receptor and the subsequent activation of intracellular signaling cascades. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in the field of respiratory pharmacology and drug development.

Introduction

The cyclic AMP (cAMP) signaling pathway is a ubiquitous and essential signal transduction cascade that regulates a myriad of physiological processes, including smooth muscle relaxation, inflammation, and cellular proliferation. In the context of respiratory diseases, the modulation of cAMP levels in airway smooth muscle cells is a cornerstone of bronchodilator therapy. This compound, as a potent and selective β2-adrenergic receptor agonist, leverages this pathway to alleviate bronchoconstriction. This guide will dissect the intricate steps of indacaterol-mediated cAMP signaling, from receptor binding to downstream effector activation.

Mechanism of Action of this compound

This compound exerts its pharmacological effects by selectively binding to and activating β2-adrenergic receptors, which are predominantly expressed on the surface of airway smooth muscle cells. This interaction initiates a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase, the enzyme responsible for the conversion of adenosine triphosphate (ATP) to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the relaxation of bronchial smooth muscle and bronchodilation.[1][2][3]

Quantitative Analysis of this compound's Activity

The potency and efficacy of this compound in modulating the cAMP signaling pathway have been quantified through various in vitro assays. These studies provide crucial data for understanding its pharmacological profile.

| Parameter | Value | Assay System | Reference |

| pKi (β2 Receptor) | 5.48 | Radioligand Binding Assay | [2] |

| pKi (β1 Receptor) | 7.36 | Radioligand Binding Assay | [2] |

| pEC50 (cAMP) | 8.67 ± 0.24 | HTRF cAMP Assay (CHO-K1 cells, human β2-AR) | |

| EC50 (Relaxation) | 5 ± 1 (pEC50) | Isolated Guinea Pig Tracheal Rings |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with the cAMP signaling pathway.

Radioligand Binding Assay for β2-Adrenergic Receptor

This protocol is for determining the binding affinity (Ki) of indacaterol for the β2-adrenergic receptor using a competitive radioligand binding assay with [3H]-CGP12177.

Materials:

-

CHO-K1 cells stably expressing the human β2-adrenergic receptor.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Radioligand: [3H]-CGP12177.

-

Non-specific binding control: Propranolol (10 µM).

-

This compound.

-

Glass fiber filters (GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Harvest CHO-K1 cells and homogenize in ice-cold binding buffer.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 48,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh binding buffer and repeating the centrifugation.

-

Resuspend the final membrane pellet in binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]-CGP12177 (at a final concentration near its Kd), 50 µL of either vehicle, varying concentrations of indacaterol, or propranolol for non-specific binding.

-

Add 100 µL of the membrane preparation to initiate the binding reaction.

-

Incubate at 25°C for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters pre-soaked in binding buffer.

-

Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all measurements to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the indacaterol concentration to generate a competition curve.

-

Determine the IC50 value from the curve and calculate the Ki using the Cheng-Prusoff equation.

-

Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This protocol describes the measurement of cAMP accumulation in response to indacaterol stimulation in CHO-K1 cells expressing the human β2-adrenergic receptor.

Materials:

-

CHO-K1 cells stably expressing the human β2-adrenergic receptor.

-

Cell culture medium.

-

Stimulation buffer.

-

HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).

-

This compound.

-

384-well white microplates.

-

HTRF-compatible plate reader.

Procedure:

-

Cell Preparation:

-

Culture CHO-K1 cells to 80-90% confluency.

-

Harvest the cells and resuspend in stimulation buffer to the desired cell density.

-

-

Assay Protocol:

-

Dispense 5 µL of the cell suspension into the wells of a 384-well plate.

-

Add 5 µL of indacaterol at various concentrations (or vehicle for control).

-

Incubate at room temperature for 30 minutes.

-

Add 5 µL of cAMP-d2 solution to each well.

-

Add 5 µL of anti-cAMP cryptate solution to each well.

-

Incubate at room temperature for 60 minutes in the dark.

-

-

Detection:

-

Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (d2 emission).

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF ratio against the logarithm of the indacaterol concentration to generate a dose-response curve.

-

Determine the EC50 value from the curve.

-

Isolated Organ Bath Assay for Bronchial Smooth Muscle Relaxation

This protocol details the assessment of the functional relaxant effect of indacaterol on pre-contracted guinea pig tracheal smooth muscle.

Materials:

-

Male Dunkin-Hartley guinea pigs.

-

Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 11.1 mM glucose).

-

Methacholine (contractile agent).

-

This compound.

-

Isolated organ bath system with isometric force transducers.

-

Carbogen gas (95% O2, 5% CO2).

Procedure:

-

Tissue Preparation:

-

Humanely euthanize a guinea pig and dissect the trachea.

-

Clean the trachea of adhering connective tissue and cut into rings (2-3 mm wide).

-

Suspend the tracheal rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.

-

-

Equilibration and Contraction:

-

Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.

-

Induce a stable contraction with a submaximal concentration of methacholine (e.g., 1 µM).

-

-

Relaxation Assay:

-

Once a stable contraction plateau is reached, add cumulative concentrations of indacaterol to the organ bath.

-

Record the changes in isometric tension after each addition.

-

-

Data Analysis:

-

Express the relaxation as a percentage of the maximal contraction induced by methacholine.

-

Plot the percentage of relaxation against the logarithm of the indacaterol concentration to generate a concentration-response curve.

-

Determine the EC50 value from the curve.

-

Downstream Effects of cAMP Signaling

The activation of PKA by cAMP initiates a phosphorylation cascade that leads to the relaxation of airway smooth muscle. Key substrates of PKA include myosin light chain kinase (MLCK), which is inhibited upon phosphorylation, and various ion channels that regulate intracellular calcium levels. The net effect is a decrease in the phosphorylation of myosin light chain and a reduction in the contractile force of the smooth muscle.

References

- 1. Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assay in Summary_ki [bdb99.ucsd.edu]

- 3. CGP-12177. A hydrophilic beta-adrenergic receptor radioligand reveals high affinity binding of agonists to intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Phase Clinical Trial Results for Indacaterol in COPD: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-phase clinical trial results for Indacaterol, a long-acting beta2-adrenergic agonist (LABA), in the treatment of Chronic Obstructive Pulmonary Disease (COPD). This document focuses on quantitative data, detailed experimental protocols, and visual representations of key pathways and processes to support further research and development in respiratory medicine.

Mechanism of Action

Indacaterol functions as a selective beta2-adrenergic agonist.[1][2] Upon inhalation, it stimulates beta2-adrenergic receptors located on the smooth muscle cells of the airways.[1][3] This activation triggers a cascade of intracellular events, primarily the activation of adenylate cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1] The elevated cAMP levels lead to the relaxation of bronchial smooth muscle, resulting in bronchodilation and improved airflow in patients with COPD. In vitro studies have demonstrated that indacaterol exhibits a high affinity for lipid raft domains within the airway membrane, which contributes to its long duration of action, allowing for once-daily dosing.

Early-Phase Clinical Trial Data

Numerous early-phase clinical trials have evaluated the efficacy, safety, and pharmacokinetic profile of indacaterol in patients with moderate-to-severe COPD. Below are summaries of key quantitative data from these studies, presented for comparative analysis.

Efficacy Data: Forced Expiratory Volume in 1 second (FEV1)

A primary endpoint in COPD clinical trials is the measurement of trough FEV1, which assesses the long-acting effects of the bronchodilator.

| Study (Trial ID) | Treatment Arms | Duration | Mean Change from Baseline in Trough FEV1 (L) | Comparator | p-value |

| INHANCE (NCT00634359) | Indacaterol 150 µg once daily | 26 weeks | 0.18 | Placebo | <0.001 |

| Indacaterol 300 µg once daily | 26 weeks | 0.18 | Placebo | <0.001 | |

| Tiotropium 18 µg once daily (open-label) | 26 weeks | 0.14 | Placebo | <0.001 | |

| INTIME (NCT00615459) | Indacaterol 150 µg once daily | 14 days | 0.17 | Placebo | <0.001 |

| Indacaterol 300 µg once daily | 14 days | 0.15 | Placebo | <0.001 | |

| Tiotropium 18 µg once daily | 14 days | 0.13 | Placebo | <0.001 | |

| INSIST (NCT00828458) | Indacaterol 150 µg once daily | 12 weeks | 0.18 | Salmeterol 50 µg twice daily | <0.05 |

| INLIGHT-2 | Indacaterol 150 µg once daily | 12 weeks | 0.14 | Salmeterol 50 µg twice daily | <0.001 |

Onset of Action

The rapid onset of action is a crucial characteristic for patient-reported symptom relief.

| Study (Trial ID) | Treatment Arms | Time Point | Mean FEV1 Improvement from Baseline (L) | Comparator | p-value |

| INTIME (NCT00615459) | Indacaterol 150 µg once daily | 5 minutes post-dose (Day 1) | 0.12 | Placebo | <0.001 |

| Indacaterol 300 µg once daily | 5 minutes post-dose (Day 1) | 0.13 | Placebo | <0.001 | |

| Tiotropium 18 µg once daily | 5 minutes post-dose (Day 1) | 0.04 | Placebo | NS |

Safety and Tolerability

The safety profile of Indacaterol has been extensively studied. The following table summarizes the incidence of common adverse events.

| Study (Pooled Analysis) | Indacaterol 150 µg (n=2611) | Indacaterol 300 µg (n=1157) | Placebo (n=2012) | Salmeterol 50 µg (n=895) | Tiotropium 18 µg (n=1214) |

| Any Adverse Event (%) | 63.8 | 65.5 | 60.5 | 64.9 | 62.9 |

| Nasopharyngitis (%) | 9.0 | 8.1 | 7.9 | 10.1 | 7.8 |

| Headache (%) | 5.7 | 6.0 | 5.3 | 6.3 | 4.8 |

| Cough (%) | 4.9 | 6.6 | 3.5 | 3.6 | 4.3 |

| COPD Exacerbation (%) | 17.9 | 17.5 | 23.0 | 18.3 | 17.3 |

| Serious Adverse Events (%) | 10.4 | 12.3 | 10.5 | 11.2 | 11.0 |

Experimental Protocols

The following sections detail the methodologies of key early-phase clinical trials for Indacaterol.

INHANCE Study (Adaptive Seamless Design)

The INHANCE study utilized an innovative adaptive seamless design to combine dose-finding (Phase IIb) and confirmation of efficacy and safety (Phase III) into a single trial.

-

Study Design: A multicenter, double-blind, randomized, placebo- and active-controlled, parallel-group study with two stages.

-

Stage 1 (14 days): Dose-finding stage with seven treatment arms: Indacaterol (75, 150, 300, and 600 µg once daily), formoterol (12 µg twice daily), open-label tiotropium (18 µg once daily), and placebo. An independent data monitoring committee selected two indacaterol doses to proceed to Stage 2 based on predefined efficacy and safety criteria.

-

Stage 2 (26 weeks): The selected indacaterol doses (150 µg and 300 µg) were compared with placebo and open-label tiotropium.

-

-

Patient Population: Patients with moderate-to-severe COPD.

-

Primary Efficacy Endpoint: Trough FEV1 at Week 12.

-

Secondary Endpoints: FEV1 area under the curve (AUC) from 1 to 4 hours post-dose, health status (St. George's Respiratory Questionnaire - SGRQ), and safety assessments.

INTIME Study (Crossover Design)

The INTIME study was designed to provide a direct comparison of the bronchodilator efficacy of indacaterol with tiotropium.

-

Study Design: A randomized, double-blind, multi-dose, three-period, incomplete-block, crossover study. Patients received three of the four following treatments, each for 14 days, separated by a 14-day washout period:

-

Indacaterol 150 µg once daily

-

Indacaterol 300 µg once daily

-

Tiotropium 18 µg once daily

-

Placebo

-

-

Patient Population: Patients with moderate-to-severe COPD.

-

Primary Efficacy Endpoint: Trough FEV1 at 24 hours post-dose after 14 days of treatment. The study was powered to demonstrate the non-inferiority of indacaterol to tiotropium for this endpoint.

-

Secondary Endpoints: FEV1 at 5 minutes post-dose on Day 1 to assess the onset of action, and safety and tolerability.

Conclusion

The early-phase clinical trials for Indacaterol have consistently demonstrated its efficacy in providing rapid and sustained 24-hour bronchodilation in patients with COPD. The data indicate that both 150 µg and 300 µg once-daily doses of indacaterol are superior to placebo and at least as effective as tiotropium in improving lung function. Furthermore, indacaterol has shown a faster onset of action compared to tiotropium. The safety and tolerability profile of indacaterol is favorable and consistent with the beta2-agonist drug class. The innovative adaptive seamless design of the INHANCE trial highlights a more efficient approach to drug development, combining dose-finding and confirmatory stages. These findings have established indacaterol as a valuable therapeutic option for the maintenance treatment of COPD.

References

Indacaterol Acetate: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indacaterol Acetate is a potent and long-acting beta-2 adrenergic agonist (LABA) utilized in the management of respiratory conditions, primarily asthma.[1] Its efficacy stems from its specific molecular structure and chemical properties that govern its interaction with the β2-adrenergic receptor, leading to bronchodilation. This technical guide provides an in-depth analysis of the molecular and chemical characteristics of this compound, its mechanism of action, and detailed experimental protocols for its characterization.

Molecular Structure and Chemical Properties

This compound is the acetate salt of Indacaterol. The core structure of Indacaterol is a chiral molecule, with the (R)-enantiomer being the active component.

Chemical Name: (R)-5-(2-((5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one acetate

Synonyms: Indacaterol Acetic, QAB149[1]

| Property | Value | Source |

| CAS Number | 1000160-96-2 | --INVALID-LINK-- |

| Molecular Formula | C26H32N2O5 | --INVALID-LINK-- |

| Molecular Weight | 452.55 g/mol | --INVALID-LINK-- |

| Appearance | Crystalline solid | --INVALID-LINK-- |

| Solubility | Soluble in DMSO and Dimethyl Formamide (DMF). Sparingly soluble in aqueous buffers. | --INVALID-LINK-- |

Mechanism of Action

This compound functions as a selective agonist for the β2-adrenergic receptor, a G-protein coupled receptor predominantly found on the smooth muscle cells of the airways.

Upon binding to the β2-adrenergic receptor, Indacaterol initiates a signaling cascade. This involves the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in the relaxation of the airway smooth muscle, a process known as bronchodilation. This relaxation of the airways makes it easier for air to flow in and out of the lungs, alleviating symptoms of asthma such as wheezing and shortness of breath.[1]

References

Indacaterol: Exploring Therapeutic Frontiers Beyond Obstructive Airway Diseases

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Indacaterol, an ultra-long-acting β2-adrenergic agonist (ultra-LABA), is a well-established maintenance bronchodilator for chronic obstructive pulmonary disease (COPD) and asthma.[1] Its pharmacological profile, characterized by a rapid onset and 24-hour duration of action, is primarily attributed to its high affinity for β2-adrenoceptors in airway smooth muscle, leading to increased intracellular cyclic adenosine monophosphate (cAMP) and subsequent bronchodilation.[2][3] However, emerging preclinical and clinical evidence suggests that the therapeutic potential of indacaterol may extend beyond its current indications. This technical guide delves into the core scientific data underpinning these novel applications, with a focus on its cardiovascular effects, particularly in heart failure, and its intrinsic anti-inflammatory properties. Detailed experimental methodologies, quantitative data summaries, and signaling pathway visualizations are provided to support further research and development in these promising new areas.

Core Mechanism of Action: β2-Adrenergic Receptor Signaling

Indacaterol exerts its primary effect through the stimulation of β2-adrenergic receptors, which are G-protein coupled receptors.[2] Upon agonist binding, a conformational change in the receptor activates the associated Gs protein, leading to the dissociation of its α-subunit. This subunit then activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various downstream targets in airway smooth muscle cells, ultimately leading to muscle relaxation and bronchodilation.

Potential Application in Heart Failure

Recent clinical investigations have explored the effects of indacaterol in patients with stable chronic heart failure (HF). The rationale stems from the understanding that β-blocker therapy, a cornerstone of HF treatment, can sometimes have extracardiac effects, including on the lungs. A study investigated whether stimulating alveolar β2-receptors with indacaterol could mitigate some of these effects and prove safe in this patient population.

Experimental Protocol: A Randomized, Double-Blind, Crossover Study in HF Patients

A single-center, randomized, double-blind, placebo-controlled, crossover study was conducted on 44 stable HF patients already receiving β-blocker therapy (either carvedilol or bisoprolol).

-

Patient Population: Stable heart failure patients. Key inclusion criteria included a left ventricular ejection fraction ≤ 40% and treatment with carvedilol or bisoprolol for at least three months. Exclusion criteria included recent acute coronary syndrome, severe arrhythmias, and uncontrolled diabetes.

-

Study Design: Patients were randomized on a 1:1 basis to receive either inhaled indacaterol or a placebo for a two-month period. Following this, there was a washout period before patients were crossed over to the alternate treatment for another two months.

-

Intervention: Inhaled indacaterol at a standard therapeutic dose.

-

Primary Endpoints: The primary endpoints focused on the change in lung diffusion capacity for carbon monoxide (DLCO) and the overall safety of indacaterol in this patient group.

-

Key Assessments:

-

Pulmonary Function: Spirometry (FEV1, VC) and lung diffusion (DLCO).

-

Cardiovascular Safety: 12-lead ECG, 24-hour Holter monitoring, and blood chemistry.

-

Exercise Performance: Cardiopulmonary exercise testing to measure peak oxygen consumption (VO2) and ventilatory efficiency (VE/VCO2 slope).

-

Sleep Respiratory Behavior: Nocturnal cardiorespiratory monitoring.

-

Quantitative Data Summary

The study found that inhaled indacaterol was well-tolerated in heart failure patients and did not significantly influence lung diffusion. However, it did reveal some potentially beneficial effects, particularly in patients treated with the β1-selective blocker, bisoprolol.

| Parameter | Indacaterol Group | Placebo Group | p-value | Notes |

| Overall Population | ||||

| Max HR (24h Holter, bpm) | Higher | Lower | Significant | Indacaterol was associated with a statistically significant higher maximum heart rate. |

| VE/VCO2 slope | 29.8 ± 6.2 | 28.5 ± 5.6 | < 0.0001 | Indacaterol increased the ventilation response to exercise. |

| Maximal PETCO2 (mmHg) | 36.7 ± 5.5 | 37.7 ± 5.8 | < 0.02 | |

| Carvedilol Subgroup | ||||

| Peak Heart Rate (bpm) | 119 ± 34 | 113 ± 30 | Significant | |

| Hypopnea Events (events/hour) | 3.8 | 5.8 | Significant | Indacaterol was associated with a lower prevalence of hypopnea during sleep. |

Data extracted from a study on indacaterol in heart failure patients.

Anti-Inflammatory Properties of Indacaterol

Beyond its bronchodilatory effects, indacaterol has demonstrated anti-inflammatory properties in preclinical models. This suggests a potential role in modulating the inflammatory cascades that are characteristic of various respiratory diseases.

Experimental Protocol: In Vitro Analysis of Human Neutrophil Activity

An in vitro study compared the effects of indacaterol, formoterol (a long-acting β2-agonist), and salbutamol (a short-acting β2-agonist) on the pro-inflammatory activities of human neutrophils.

-

Cell Type: Human neutrophils isolated from the peripheral blood of healthy adult volunteers.

-

Stimulants: Neutrophils were activated with either N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP) or platelet-activating factor (PAF).

-

Intervention: The activated neutrophils were treated with varying concentrations (1-1000 nM) of indacaterol, formoterol, or salbutamol.

-

Key Assessments:

-

Reactive Oxygen Species (ROS) Generation: Measured using chemiluminescence.

-

Leukotriene B4 (LTB4) Generation: Quantified by ELISA.

-

Elastase Release: Assessed using a colorimetric assay.

-

β2-Integrin (CR3) Expression: Analyzed by flow cytometry.

-

Intracellular Signaling: Measurement of intracellular cAMP and cytosolic Ca2+ concentrations.

-

Quantitative Data Summary

Indacaterol and formoterol demonstrated significant, dose-dependent inhibition of all measured pro-inflammatory activities of neutrophils, while salbutamol was considerably less effective.

| Pro-inflammatory Activity | Indacaterol (at 1-10 nM) | Formoterol (at 1-10 nM) | Salbutamol (at 100 nM and higher) |

| ROS Generation | Significant Inhibition (p < 0.05) | Equivalent, Significant Inhibition (p < 0.05) | Less Effective (p < 0.05) |

| LTB4 Generation | Significant Inhibition (p < 0.05) | Equivalent, Significant Inhibition (p < 0.05) | Less Effective (p < 0.05) |

| Elastase Release | Significant Inhibition (p < 0.05) | Equivalent, Significant Inhibition (p < 0.05) | Less Effective (p < 0.05) |

| CR3 Expression | Significant Inhibition (p < 0.05) | Equivalent, Significant Inhibition (p < 0.05) | Less Effective (p < 0.05) |

| Intracellular cAMP | Elevated | Elevated | - |

| Cytosolic Ca2+ Clearance | Accelerated | Accelerated | - |

Summary of in vitro anti-inflammatory effects of β2-agonists on human neutrophils.

Other Potential Applications: A Horizon of Possibilities

While robust clinical data is still needed, the mechanism of action of indacaterol suggests potential utility in other conditions characterized by bronchoconstriction or inflammation.

-

Cystic Fibrosis (CF): Bronchodilators are often used in CF to open airways, which may help other inhaled medications work more effectively. However, there is currently insufficient evidence to specifically recommend long-acting beta-agonists like indacaterol for this indication. Further research is warranted to explore its potential benefits in this patient population.

-

Non-CF Bronchiectasis: Similar to cystic fibrosis, bronchiectasis involves airway damage and mucus buildup. While bronchodilators are used, the specific role and benefit of indacaterol in this condition have not been extensively studied.

Conclusion and Future Directions

The available data, particularly from the study in heart failure patients and the in vitro anti-inflammatory research, provide a compelling rationale for the continued investigation of indacaterol beyond its established indications. The favorable cardiovascular safety profile observed in large-scale COPD trials further supports the exploration of its use in patients with comorbidities.

Future research should focus on:

-

Larger, multicenter clinical trials to confirm the safety and efficacy of indacaterol in heart failure, particularly in specific patient subgroups.

-

In vivo studies to validate the anti-inflammatory effects of indacaterol and elucidate the clinical relevance of these findings.

-

Well-designed clinical trials to assess the potential benefits of indacaterol in patient populations with cystic fibrosis and non-CF bronchiectasis.

By systematically exploring these avenues, the full therapeutic potential of indacaterol may be realized, offering new treatment paradigms for a broader range of patients.

References

The significance of Indacaterol as an ultra-long-acting beta-agonist (ultra-LABA)

An In-depth Technical Guide to the Significance of Indacaterol as an Ultra-Long-Acting Beta-Agonist (ultra-LABA)

Executive Summary

Indacaterol is a novel, inhaled ultra-long-acting β2-adrenergic agonist (ultra-LABA) approved for the once-daily maintenance treatment of airflow obstruction in patients with Chronic Obstructive Pulmonary Disease (COPD).[1][2] Its clinical significance is defined by a unique pharmacological profile that combines a rapid onset of action, comparable to short-acting β2-agonists, with a sustained 24-hour bronchodilatory effect.[3][4] This profile is underpinned by its high intrinsic efficacy and a distinct molecular interaction with lipid rafts within the cell membrane, which creates a drug depot for prolonged receptor activation.[1] Extensive clinical trials have demonstrated its superiority or non-inferiority to other long-acting bronchodilators in improving lung function and patient-reported outcomes, coupled with a well-tolerated safety profile. This document provides a detailed technical overview of Indacaterol's mechanism of action, pharmacological properties, clinical efficacy, and safety, along with methodologies for key evaluative experiments.

Molecular Mechanism of Action

Indacaterol exerts its therapeutic effect via selective agonism of the β2-adrenergic receptor (β2-AR), a G-protein coupled receptor (GPCR) located on the surface of airway smooth muscle cells.

1.1. β2-Adrenergic Receptor Signaling Pathway

As a full agonist, Indacaterol binds to the β2-AR, inducing a conformational change that activates the associated stimulatory G-protein (Gs). The activated Gs-alpha subunit stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent elevation in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various intracellular targets, culminating in the sequestration of intracellular calcium and the relaxation of bronchial smooth muscle, leading to bronchodilation.

1.2. The "Lipid Raft" Hypothesis for Ultra-Long Duration

The 24-hour duration of action distinguishing Indacaterol as an "ultra-LABA" is not solely due to its receptor binding affinity but is strongly attributed to its interaction with the cell membrane. Specifically, Indacaterol's high lipophilicity drives its partitioning into specialized microdomains of the plasma membrane known as lipid rafts. These rafts are enriched in cholesterol and sphingolipids and serve as platforms for concentrating signaling components.

Indacaterol exhibits a twofold greater affinity for these lipid rafts compared to the LABA salmeterol. This creates a localized "depot" of the drug within the membrane, from which molecules can slowly diffuse to bind with and activate nearby β2-ARs. This slow dissociation from the membrane microdomain ensures a sustained receptor activation and prolonged bronchodilation.

Pharmacological and Pharmacokinetic Profile

Indacaterol's clinical performance is a direct result of its distinct pharmacological and pharmacokinetic properties.

2.1. Pharmacological Characteristics

Indacaterol is a potent and highly selective β2-AR agonist. It acts as a full agonist, possessing high intrinsic efficacy, which contributes to its rapid onset of action.

| Parameter | Value / Description | Reference |

| Receptor Target | β2-Adrenergic Receptor | |

| Agonist Activity | Full Agonist | |

| Receptor Selectivity | >24-fold for β2 vs. β1; >20-fold for β2 vs. β3 | |

| Intrinsic Activity | High; 35% more agonist activity than salmeterol | |

| Onset of Action | ~5 minutes | |

| Duration of Action | ~24 hours |

2.2. Pharmacokinetic Properties

Following inhalation, Indacaterol is rapidly absorbed with a predictable pharmacokinetic profile that supports once-daily dosing.

| PK Parameter | Value / Description | Reference |

| Time to Peak (Tmax) | ~15 minutes post-inhalation | |

| Absolute Bioavailability | 43-45% | |

| Volume of Distribution (Vz) | 2,361–2,557 L (indicating extensive tissue distribution) | |

| Plasma Protein Binding | 94.1–96.2% | |

| Metabolism | Primarily via UGT1A1 with minor contributions from CYP3A4, CYP1A1, CYP2D6 | |

| Primary Excretion Route | Feces (~54% as unchanged drug) | |

| Effective Half-Life (t½) | 40–52 hours |

Clinical Efficacy in COPD

A robust body of evidence from numerous randomized controlled trials (RCTs) and network meta-analyses confirms the clinical efficacy of Indacaterol in patients with moderate-to-severe COPD.

3.1. Lung Function Improvement

Indacaterol provides statistically significant and clinically meaningful improvements in lung function, measured as the change from baseline in trough forced expiratory volume in 1 second (FEV1).

| Indacaterol Dose (once daily) | Comparator | Mean Difference in Trough FEV1 (at 12-24 weeks) | Reference |

| 150 µg & 300 µg | Placebo | Significant improvement | |

| 150 µg & 300 µg | Salmeterol (50 µg BID) | Superior | |

| 150 µg & 300 µg | Formoterol (12 µg BID) | Superior | |

| 75 µg | Olodaterol (5 µg & 10 µg OD) | Superior | |

| 150 µg | Tiotropium (18 µg OD) | Non-inferior / Similar |

3.2. Patient-Reported Outcomes and Exacerbation Rates

Beyond lung function, Indacaterol demonstrates significant benefits in key patient-reported outcomes, including breathlessness and health-related quality of life.

| Outcome Measure | Indacaterol Dose | Result vs. Comparators (Salmeterol, Formoterol, Tiotropium) | Reference |

| Transition Dyspnea Index (TDI) | 150 µg & 300 µg | Greater improvement in breathlessness | |

| St. George's Resp. Questionnaire (SGRQ) | 150 µg & 300 µg | Greater chance of clinically relevant improvement in quality of life | |

| COPD Exacerbation Rate | 150 µg & 300 µg | Significantly reduced versus placebo; prolonged time to first exacerbation | |

| Rescue Medication Use | 150 µg & 300 µg | Significantly fewer puffs/day needed |

Safety and Tolerability Profile

Pooled data from extensive clinical trials have established a favorable safety and tolerability profile for Indacaterol, consistent with the LABA class.

| Adverse Event (AE) Category | Incidence / Finding | Reference |

| Most Common AEs | COPD worsening, nasopharyngitis, headache, cough. Most were mild to moderate. | |

| Post-inhalation Cough | Occurs in a notable proportion of patients; typically transient (<15 seconds) and does not lead to discontinuation. | |

| Serious AEs (Respiratory) | Risk of hospitalization, intubation, or death not significantly increased vs. placebo. | |

| Cardiovascular Events (MACE) | Hazard ratio < 1.0 for all doses vs. placebo. | |

| Systemic β2-Effects | Rare instances of notable changes in plasma potassium, blood glucose, or QTc interval. |

Key Experimental Methodologies

The characterization of Indacaterol relies on standardized in-vitro and cellular assays.

5.1. Radioligand Receptor Binding Assay

This assay quantifies the affinity (Kd) of a ligand for its receptor.

Protocol:

-

Membrane Preparation: Isolate cell membranes from a cell line recombinantly expressing the human β2-AR or from tissue homogenates.

-

Reaction Setup: In a 96-well plate, set up triplicate reactions for:

-

Total Binding: Membranes + increasing concentrations of a radiolabeled β2-AR antagonist (e.g., [¹²⁵I]-Iodocyanopindolol).

-

Non-specific Binding: Same as Total Binding, but with an excess of a non-labeled β2-AR antagonist (e.g., Propranolol) to saturate specific binding sites.

-

Competition Binding: Membranes + fixed concentration of radioligand + increasing concentrations of unlabeled Indacaterol.

-

-

Incubation: Incubate plates at a controlled temperature (e.g., 25-37°C) to allow the binding reaction to reach equilibrium.

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Analyze data using non-linear regression to determine Kd (receptor affinity) and Bmax (receptor density) from saturation experiments, or Ki (inhibitory constant) from competition experiments.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Indacaterol: pharmacologic profile, efficacy and safety in the treatment of adults with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indacaterol in chronic obstructive pulmonary disease: an update for clinicians - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indacaterol: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

Indacaterol's Anti-Inflammatory Effects in Ex Vivo Airway Models: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indacaterol, an ultra-long-acting β2-adrenergic agonist (ultra-LABA), is a cornerstone in the maintenance treatment of Chronic Obstructive Pulmonary Disease (COPD).[1] While its primary therapeutic action is potent and sustained bronchodilation, a growing body of evidence from ex vivo studies highlights its direct anti-inflammatory properties.[2][3] These effects are crucial for mitigating the chronic inflammatory processes that drive COPD pathogenesis. This technical guide provides an in-depth analysis of indacaterol's mechanism of action on airway inflammation, detailed experimental protocols from key ex vivo studies, and a quantitative summary of its effects on inflammatory mediators.

Core Mechanism of Anti-Inflammatory Action

Indacaterol exerts its effects by binding to β2-adrenergic receptors on the surface of airway smooth muscle and inflammatory cells.[3] This interaction initiates a cascade of intracellular events primarily mediated by cyclic adenosine monophosphate (cAMP).[2]

1.1. The cAMP-Dependent Signaling Cascade

Upon receptor activation, indacaterol stimulates adenylyl cyclase, an enzyme that converts adenosine triphosphate (ATP) to cAMP. The subsequent elevation in intracellular cAMP levels activates two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). These effectors modulate various cellular processes, including the inhibition of key pro-inflammatory signaling pathways.

1.2. Inhibition of the NF-κB Pathway

A pivotal anti-inflammatory mechanism of indacaterol involves the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and matrix metalloproteinases (MMPs).

In inflammatory states, such as those mimicked in ex vivo models by stimuli like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates the inhibitor of NF-κB (IκBα), leading to its degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes.

Indacaterol, through the cAMP/PKA pathway, can interfere with this process. Studies have demonstrated that pre-treatment with indacaterol suppresses the TNF-α-induced phosphorylation of both IKK and IκBα. This action prevents NF-κB's nuclear translocation, thereby blocking the expression of its target genes, such as MMP-9, which is implicated in the tissue remodeling seen in COPD.

Figure 1: Indacaterol's inhibition of the NF-κB signaling pathway.

Experimental Protocols for Ex Vivo Models

Ex vivo models, such as precision-cut lung slices (PCLS) and isolated human airways, are invaluable for studying the direct effects of pharmacological agents on human tissue while maintaining its complex cellular architecture.

2.1. General Protocol: Precision-Cut Lung Slices (PCLS)

This model allows for the investigation of drug effects on small airways within a preserved lung structure.

-

Tissue Acquisition: Obtain fresh, tumor-free human lung tissue from surgical resections (e.g., lobectomy for lung cancer). Tissue can be sourced from both COPD and non-COPD patients to allow for comparative studies.

-

Preparation: Inflate the lung tissue with a low-melting-point agarose solution. Once solidified, use a Krumdieck tissue slicer to create thin, uniform slices (typically 200-300 µm thick) containing small airways (<2 mm).

-

Culture and Stimulation: Culture the PCLS in a suitable medium. Induce an inflammatory response by adding stimuli such as LPS (to mimic bacterial infection) or specific cytokines like TNF-α.

-